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molecular formula C8H14FNO2 B8498922 Ethyl 3-(fluoromethyl)pyrrolidine-3-carboxylate

Ethyl 3-(fluoromethyl)pyrrolidine-3-carboxylate

Cat. No. B8498922
M. Wt: 175.20 g/mol
InChI Key: AGJSHQLIDFFEQY-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

A solution of ethyl 1-benzyl-3-(fluoromethyl)pyrrolidine-3-carboxylate (2.98 g, 11.2 mmol) and ammonium formate (3.54 g, 56.2 mmol) in ethanol (100 mL) was flushed with nitrogen for 15 minutes. 10% Pd/C (1.2 g, 1.12 mmol) was added and the mixture heated at reflux for 30 minutes. The reaction mixture was cooled to ambient temperature, filtered through a pad of Celite, washing with ethanol (50 mL). The filtrate was concentrated under reduced pressure to afford ethyl 3-(fluoromethyl)pyrrolidine-3-carboxylate (1.86 g, 95%).
Name
ethyl 1-benzyl-3-(fluoromethyl)pyrrolidine-3-carboxylate
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:18][F:19])([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[F:19][CH2:18][C:10]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][CH2:12][NH:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
ethyl 1-benzyl-3-(fluoromethyl)pyrrolidine-3-carboxylate
Quantity
2.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(C(=O)OCC)CF
Name
Quantity
3.54 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washing with ethanol (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FCC1(CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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